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Compound of Interest

Compound Name: Asoxime chloride

CAS No.: 34433-31-3

Cat. No.: B1665295 Get Quote

Asoxime chloride, commonly known as HI-6, is a pivotal therapeutic agent in the field of

medical countermeasures against chemical warfare agents.[1][2] Specifically, it functions as a

cholinesterase reactivator, designed to counteract the lethal effects of organophosphorus (OP)

nerve agents such as sarin, soman, and VX.[1][2][3] These agents exert their toxicity by

inhibiting the enzyme acetylcholinesterase (AChE), leading to a life-threatening cholinergic

crisis.[4] HI-6 is a member of the H-series of oximes and is considered one of the most potent

reactivators, particularly against soman poisoning, which is notoriously difficult to treat due to

the rapid "aging" of the inhibited enzyme.[3][4][5] This guide provides a comprehensive

technical overview of the chemical structure, properties, mechanism of action, and therapeutic

applications of Asoxime chloride for researchers, scientists, and drug development

professionals.

Chemical and Physical Properties of Asoxime
Chloride (HI-6)
Asoxime chloride is a bispyridinium oxime, characterized by two pyridinium rings linked by an

ether bridge.[6] This unique structure is integral to its function as a reactivator of inhibited

AChE. The formal chemical name for Asoxime chloride is 1-[[[4-

(aminocarbonyl)pyridinio]methoxy]methyl]-2-[(hydroxyimino)methyl]-pyridinium dichloride.[7][8]

Below is a diagram illustrating the chemical structure of Asoxime chloride (HI-6).
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Caption: Chemical Structure of Asoxime Chloride (HI-6).

The key physicochemical properties of Asoxime chloride are summarized in the table below

for easy reference.

Property Value Source(s)

Chemical Formula C14H16Cl2N4O3 [2]

Molecular Weight 359.21 g/mol [2][7]

CAS Number 34433-31-3 [2][8]

IUPAC Name

1-[[2-[(E)-

hydroxyiminomethyl]pyridin-1-

ium-1-

yl]methoxymethyl]pyridin-1-

ium-4-carboxamide dichloride

[7]

Synonyms
HI-6, HI 6, HI-6 Dichloride,

Asoxime dichloride, Transant
[2][7]

Appearance Off-White Solid [9]

Solubility
Soluble in PBS (pH 7.2) at 10

mg/mL
[8]

Mechanism of Action: Reversing Paralysis at the
Molecular Level
The primary therapeutic action of HI-6 is the reactivation of acetylcholinesterase (AChE) that

has been inhibited by organophosphorus compounds.[2][4] OP agents phosphorylate a serine

hydroxyl group within the active site of AChE, rendering the enzyme inactive.[4] This leads to

an accumulation of the neurotransmitter acetylcholine, causing a hypercholinergic state that

manifests as muscle paralysis, seizures, and ultimately, respiratory failure.[4]

The reactivation process by HI-6 can be conceptualized in the following steps:
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Binding to the Inhibited Enzyme: The positively charged pyridinium rings of HI-6 facilitate its

binding to the peripheral anionic site of the AChE enzyme, positioning the oxime group in

close proximity to the phosphorylated active site.

Nucleophilic Attack: The oximate anion of HI-6, which is a strong nucleophile, attacks the

phosphorus atom of the OP-AChE conjugate.[8]

Formation of a Phosphorylated Oxime: This nucleophilic attack results in the formation of a

phosphorylated oxime, effectively removing the organophosphate from the serine residue of

the enzyme.

Enzyme Reactivation: With the organophosphate removed, the AChE enzyme is regenerated

and can resume its normal function of hydrolyzing acetylcholine.

A critical factor in the successful reactivation of AChE is the phenomenon of "aging." This is a

time-dependent process where the phosphorylated enzyme undergoes a conformational

change, typically the loss of an alkyl group, which renders it resistant to reactivation by oximes.

[4] The rate of aging varies depending on the specific nerve agent, with soman-inhibited AChE

aging particularly rapidly.[6] HI-6 is notable for its ability to reactivate soman-inhibited AChE if

administered within a short timeframe post-exposure.[6]

The following diagram illustrates the mechanism of AChE inhibition by an organophosphate

and its subsequent reactivation by HI-6.
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Caption: AChE Inhibition and Reactivation by HI-6.

Efficacy and Clinical Applications
HI-6 is considered a broad-spectrum reactivator, demonstrating efficacy against a range of

nerve agents.[4] However, its effectiveness is not uniform across all organophosphorus

compounds. It is particularly valued for its ability to counteract soman poisoning.[4][5] In clinical

practice and emergency response, HI-6 is often administered in conjunction with an

anticholinergic agent, such as atropine, and an anticonvulsant, like diazepam, to manage the

full spectrum of cholinergic symptoms.[4]

The table below summarizes the efficacy of HI-6 against various nerve agents based on

preclinical and in vitro studies.
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Nerve Agent Efficacy of HI-6 Notes Source(s)

Soman (GD) High

Considered one of the

most effective oximes

against soman.

[1][4][5]

Sarin (GB) High

Effective in

reactivating sarin-

inhibited AChE.

[1][3][4]

VX Moderate to High

Shows good

reactivation potential

against VX.

[3][4]

Tabun (GA) Low to Ineffective

HI-6 demonstrates

poor efficacy against

tabun poisoning.

[4][6][10]

HI-6 has been adopted for use by the armed forces of several countries and has been used in

human cases of organophosphate pesticide poisoning.[4][11]

Pharmacokinetics and Metabolism
The pharmacokinetic profile of HI-6 has been studied in various animal models and humans.

Generally, it is rapidly absorbed after intramuscular administration and has good bioavailability.

[12][13] Its ability to penetrate the blood-brain barrier is limited, which means its primary site of

action is in the peripheral nervous system.[14] However, some studies suggest that at high

doses, it may reach the brain in sufficient concentrations to have a central effect.[14]

Key pharmacokinetic parameters for HI-6 are presented in the following table.
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Parameter Species Value
Route of
Administration

Source(s)

Half-life (t½) Beagle Dog 48.2 ± 17.7 min
Intravenous (20

mg/kg)
[13]

Bioavailability Beagle Dog ~100% Intramuscular [12]

Volume of

Distribution (Vd)
Beagle Dog 0.37 ± 0.20 L/kg

Intravenous (20

mg/kg)
[13]

Total Body

Clearance
Beagle Dog

5.16 ± 0.81

mL/min/kg

Intravenous (20

mg/kg)
[13]

Excretion Beagle Dog

~61.2%

unchanged in

urine

Intravenous (20

mg/kg)
[13]

Recent research has explored novel delivery systems, such as PEGylated liposomes, to

prolong the in vivo circulation time of HI-6, which could enhance its utility as a first-aid

treatment.[15]

Stability and Degradation
The chemical stability of HI-6 is a critical consideration for its formulation and storage. It is most

stable in acidic aqueous solutions, with an optimal pH range of 2 to 3.[16] At this pH,

decomposition primarily occurs through the cleavage of the ether bridge.[16][17] At neutral or

alkaline pH, the primary site of degradation is the oxime group.[17] The degradation of HI-6

follows first-order kinetics, and the rate of decomposition increases with higher concentrations

of the drug itself, suggesting an intermolecular reaction mechanism.[16]

The major degradation products of HI-6 include:

At acidic pH: Formaldehyde, isonicotinamide, and pyridine-2-aldoxime.[17]

At neutral pH: A pyridone derivative formed from the breakdown of the oxime group.[17]

These stability characteristics necessitate careful control of pH and concentration in

pharmaceutical preparations of HI-6.
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Synthesis Overview
The synthesis of Asoxime chloride is a multi-step process that involves the preparation of key

intermediates.[18] A general synthetic approach is outlined below.

The following diagram provides a simplified workflow for the synthesis of HI-6.

Pyridine-2-aldoxime

2-Hydroxyiminomethyl-
1-(chlormethoxymethyl)

pyridinium chloride

Bis(chloromethyl) ether Asoxime Chloride (HI-6)

Isonicotinamide

Simplified Synthesis Workflow for HI-6

Click to download full resolution via product page

Caption: Simplified Synthesis Workflow for HI-6.

The synthesis involves the reaction of pyridine-2-aldoxime with bis(chloromethyl) ether to form

a monoquaternary intermediate.[18] This intermediate is then reacted with isonicotinamide to

yield the final bisquaternary product, Asoxime chloride.[18] Purification of the final product is

crucial to remove any unreacted starting materials or byproducts.[19]

Analytical Methodologies
A variety of analytical techniques are employed for the quantification and purity assessment of

HI-6 in both bulk drug substance and biological matrices. High-performance liquid

chromatography (HPLC) is a commonly used method for determining the purity of HI-6 and for

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1665295?utm_src=pdf-body
https://www.researchgate.net/publication/268298456_Preparation_of_Oxime_HI-6_Dichloride_and_DimethanesulphonateOEAntidote_against_Nerve_Agents
https://www.benchchem.com/product/b1665295?utm_src=pdf-body-img
https://www.researchgate.net/publication/268298456_Preparation_of_Oxime_HI-6_Dichloride_and_DimethanesulphonateOEAntidote_against_Nerve_Agents
https://www.benchchem.com/product/b1665295?utm_src=pdf-body
https://www.researchgate.net/publication/268298456_Preparation_of_Oxime_HI-6_Dichloride_and_DimethanesulphonateOEAntidote_against_Nerve_Agents
https://pubmed.ncbi.nlm.nih.gov/22362586/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


its quantification in biological fluids.[19][20] Other methods that have been utilized include

spectrophotometry and gas chromatography-mass spectrometry (GC-MS).[13][20] The choice

of analytical method depends on the specific requirements of the analysis, such as the required

sensitivity and the nature of the sample matrix.

Conclusion
Asoxime chloride (HI-6) stands as a testament to the advancements in the development of

medical countermeasures for nerve agent poisoning. Its unique chemical structure underpins

its potent ability to reactivate acetylcholinesterase, particularly when inhibited by highly toxic

agents like soman. While its efficacy is not universal across all organophosphates, its role in

combination therapy is well-established. A thorough understanding of its chemical properties,

mechanism of action, pharmacokinetics, and stability is paramount for its effective use and for

the development of next-generation, broad-spectrum oxime reactivators. Continued research

into novel formulations and delivery systems for HI-6 holds the promise of further enhancing its

therapeutic potential in both military and civilian settings.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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